molecular formula C31H26BrN5O2S B11630098 (5Z)-2-(4-bromophenyl)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-bromophenyl)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11630098
M. Wt: 612.5 g/mol
InChI Key: KLSBJXVHEDUFIN-IMRQLAEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-2-(4-BROMOPHENYL)-5-({3-[4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a pyrazolyl group, and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-BROMOPHENYL)-5-({3-[4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole ring.

    Formation of the Triazolothiazole Core: This involves the cyclization of a thioamide with an azide to form the triazolothiazole ring.

    Final Coupling: The final step involves coupling the pyrazole and triazolothiazole intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-BROMOPHENYL)-5-({3-[4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the bromine atom.

Scientific Research Applications

(5Z)-2-(4-BROMOPHENYL)-5-({3-[4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is studied for its potential use in organic electronics and as a component in organic light-emitting diodes (OLEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-BROMOPHENYL)-5-({3-[4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity and preventing cancer cell growth. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMOPHENYL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE: Similar in structure but lacks the triazolothiazole core.

    5-(4-BROMOPHENYL)-1H-1,2,4-TRIAZOLE: Contains the triazole ring but lacks the pyrazole and thiazole components.

Uniqueness

(5Z)-2-(4-BROMOPHENYL)-5-({3-[4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is unique due to its combination of a bromophenyl group, a pyrazolyl group, and a triazolothiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C31H26BrN5O2S

Molecular Weight

612.5 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)-5-[[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C31H26BrN5O2S/c1-20(2)16-17-39-26-14-10-21(11-15-26)28-23(19-36(34-28)25-6-4-3-5-7-25)18-27-30(38)37-31(40-27)33-29(35-37)22-8-12-24(32)13-9-22/h3-15,18-20H,16-17H2,1-2H3/b27-18-

InChI Key

KLSBJXVHEDUFIN-IMRQLAEWSA-N

Isomeric SMILES

CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Br)S3)C6=CC=CC=C6

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Br)S3)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.